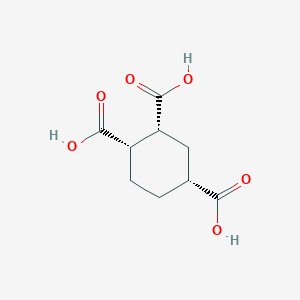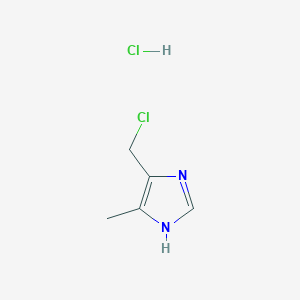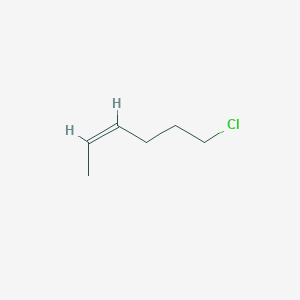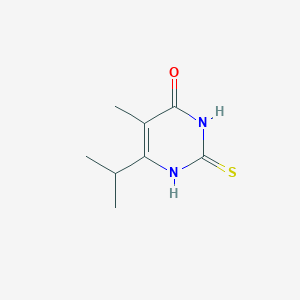
(1alpha,2alpha,4alpha)-1,2,4-Cyclohexanetricarboxylic Acid
Übersicht
Beschreibung
(1alpha,2alpha,4alpha)-1,2,4-Cyclohexanetricarboxylic Acid, otherwise known as 1,2,4-cyclohexanetricarboxylic acid or CTA, is a cyclic organic compound that is used in a variety of scientific applications. CTA is a cyclic organic compound that is composed of a six-carbon ring with three carboxyl groups attached. It is a white, crystalline, water-soluble solid that is slightly soluble in ethanol, acetone, and other organic solvents. CTA is a versatile compound that can be used for a variety of scientific applications, including synthesis, research, and lab experiments.
Wissenschaftliche Forschungsanwendungen
Coordination Chemistry and Material Science
(1alpha,2alpha,4alpha)-1,2,4-Cyclohexanetricarboxylic Acid, as a member of cyclohexanepolycarboxylic acids, plays a significant role in coordination chemistry. It has potential applications in materials science, particularly as magnetic materials. The conformational transformation of these acids in the presence of various metal ions under hydrothermal conditions has been studied, offering insights into their applications in developing advanced materials (Lin & Tong, 2011).
Crystal Structure and Hydrogen Bond Networks
Research on 1,3,5-Cyclohexanetricarboxylic Acid, a related compound, has shown that it forms complex hydrogen bond networks when crystallized with other compounds. This property is crucial for designing interpenetrated networks using retrosynthetic strategies, which can have significant implications in crystal engineering and the design of new materials (Bhogala, Vishweshwar, & Nangia, 2002).
Synthesis of Phenanthrenes and Other Compounds
The acid has been involved in novel synthesis methods, such as the tandem acylation-cycloalkylation process, which is a method to create phenanthrenes, indicating its utility in organic synthesis and the pharmaceutical industry (Ramana & Potnis, 1996).
Photoremovable Protecting Group for Carboxylic Acids
Another study explored the use of derivatives of this acid as a photoremovable protecting group in organic synthesis or biochemistry. This application is crucial for developing 'caged compounds,' which have a variety of applications in molecular biology and drug development (Zabadal, Pelliccioli, Klán, & Wirz, 2001).
Cocrystal Formation
The acid forms cocrystals with various compounds, creating molecular complexes with distinct hydrogen bonding. This property is significant in developing new pharmaceuticals and understanding the nature of molecular interactions (Bhogala & Nangia, 2003).
Wirkmechanismus
Mode of Action:
CTCA likely interacts with cellular components, affecting biochemical processes. One possibility is that it modulates ion channels or receptors. For instance, some compounds alter sodium and calcium channel transport, reducing nerve firing frequency . Investigating similar compounds may provide clues about CTCA’s mode of action.
Biochemical Pathways:
Without direct data on CTCA, we can’t pinpoint exact pathways. If CTCA resembles barbiturates, it might bind to GABAA receptors at alpha or beta subunits, distinct from GABA itself and benzodiazepine binding sites . This interaction could influence neuronal excitability and neurotransmission.
Action Environment:
Environmental factors affect CTCA’s efficacy and stability:
Remember, this analysis is speculative due to limited data on CTCA
: Primidone alters sodium and calcium channel transport, reducing nerve firing frequency. DrugBank. Link : Heptabarbital (a barbiturate) binds to GABAA receptors at alpha or beta subunits. DrugBank. Link
Eigenschaften
IUPAC Name |
(1S,2R,4R)-cyclohexane-1,2,4-tricarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O6/c10-7(11)4-1-2-5(8(12)13)6(3-4)9(14)15/h4-6H,1-3H2,(H,10,11)(H,12,13)(H,14,15)/t4-,5+,6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTNDADANUZETTI-NGJCXOISSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(CC1C(=O)O)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]([C@@H](C[C@@H]1C(=O)O)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1alpha,2alpha,4alpha)-1,2,4-Cyclohexanetricarboxylic Acid | |
CAS RN |
76784-95-7 | |
| Record name | (1alpha,2alpha,4alpha)-1,2,4-Cyclohexanetricarboxylic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![1,3-Dibromoimidazo[1,5-a]pyridine](/img/structure/B1367101.png)